

# physical and chemical specifications of p-Toluenediamine sulfate

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## Compound of Interest

Compound Name: 2,5-Diaminotoluene sulfate

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## p-Toluenediamine Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical specifications of p-Toluenediamine sulfate. It includes a summary of its core properties, detailed experimental protocols for its analysis, and visualizations of its primary application and analytical workflow.

## Core Physical and Chemical Specifications

p-Toluenediamine sulfate, a substituted aromatic amine salt, is a compound of interest in various industrial and research applications, most notably as a precursor in oxidative hair dye formulations. A thorough understanding of its physical and chemical properties is crucial for its safe handling, formulation, and quality control.

Property	Value
Chemical Name	2-methylbenzene-1,4-diamine;sulfuric acid
Synonyms	Toluene-2,5-diamine sulfate, 2-Methyl-1,4-benzenediamine sulfate, p-Toluylenediamine sulfate
CAS Number	615-50-9
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub> S
Molecular Weight	220.25 g/mol
Appearance	Off-white to pinkish-white or light purple powder. <a href="#">[1]</a>
Melting Point	>300 °C
Solubility	Soluble in water and ethanol. Partially soluble in alcohol and chloroform. <a href="#">[2]</a>
Density	Approximately 1.366 g/cm <sup>3</sup> at 20 °C
pH	A saturated aqueous solution has a pH of approximately 2.47 at 20 °C.
Spectral Data	UV λ <sub>max</sub> : 210 nm, 254 nm, 303 nmIR: Characteristic peaks can be observed, and spectra are available in databases like PubChem. <a href="#">[3]</a> <sup>1</sup> H NMR & <sup>13</sup> C NMR: Spectral data are available for the parent compound and its derivatives. <a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols for Analysis

Accurate and reliable analytical methods are essential for the characterization and quality control of p-Toluenediamine sulfate. The following sections detail representative experimental protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

# High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust technique for separating and quantifying p-Toluenediamine sulfate in various matrices, including cosmetic formulations.

## Methodology:

- Standard and Sample Preparation:
  - Prepare a stock solution of p-Toluenediamine sulfate reference standard in a suitable solvent, such as a mixture of methanol and water.
  - For the analysis of a hair dye product, accurately weigh a known amount of the sample, dissolve it in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.[\[5\]](#)
- Chromatographic Conditions:
  - Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of aromatic amines.[\[6\]](#)
  - Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate at pH 7.0) and an organic modifier like acetonitrile or methanol.[\[7\]](#)
  - Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[\[6\]](#)
  - Detection: UV detection at 210 nm or 280 nm is suitable for p-Toluenediamine sulfate.[\[6\]](#) [\[8\]](#) A Diode Array Detector (DAD) can be used for spectral confirmation.[\[8\]](#)
  - Injection Volume: Typically 10-20 µL.
- Data Analysis:
  - Identify the p-Toluenediamine sulfate peak in the chromatogram by comparing its retention time with that of the reference standard.

- Quantify the amount of p-Toluenediamine sulfate in the sample by comparing the peak area with a calibration curve generated from the reference standard.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like p-Toluenediamine sulfate, derivatization is typically required to increase volatility.

### Methodology:

- Sample Preparation and Derivatization:
  - Extract p-Toluenediamine sulfate from the sample matrix using a suitable solvent. For aqueous samples, a liquid-liquid extraction can be performed.
  - Derivatize the extracted analyte to make it more volatile. A common method for aromatic amines is acylation using an anhydride like acetic anhydride or pentafluoropropionic anhydride (PFPA).<sup>[9]</sup> The reaction is often carried out in an organic solvent in the presence of a base.
- GC-MS Conditions:
  - Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25  $\mu$ m film thickness), is generally suitable.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).<sup>[9]</sup>
  - Oven Temperature Program: A temperature gradient is used to ensure good separation. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C).<sup>[9]</sup>
  - Injector: Splitless injection is often used for trace analysis.

- Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.<sup>[9]</sup>
- Data Analysis:
  - Identify the derivatized p-Toluenediamine by its characteristic mass spectrum and retention time.
  - Quantification can be performed using an internal standard and a calibration curve.

## Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, providing a molecular fingerprint.

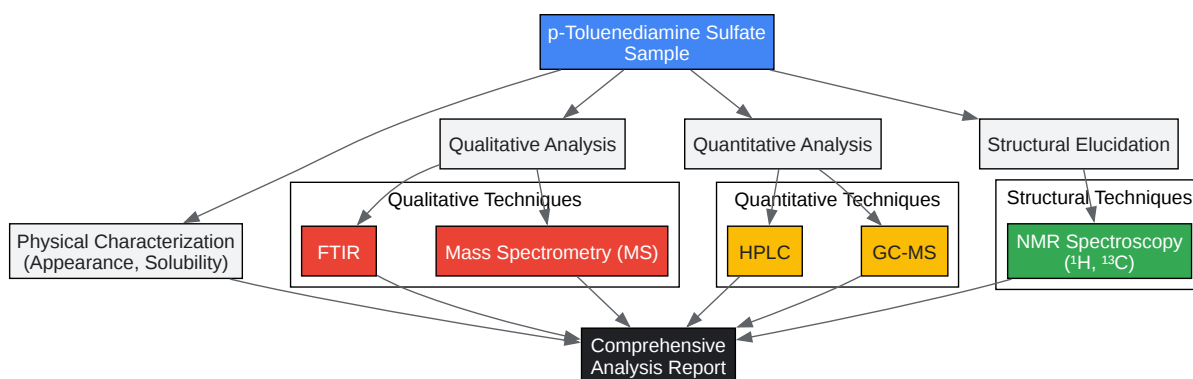
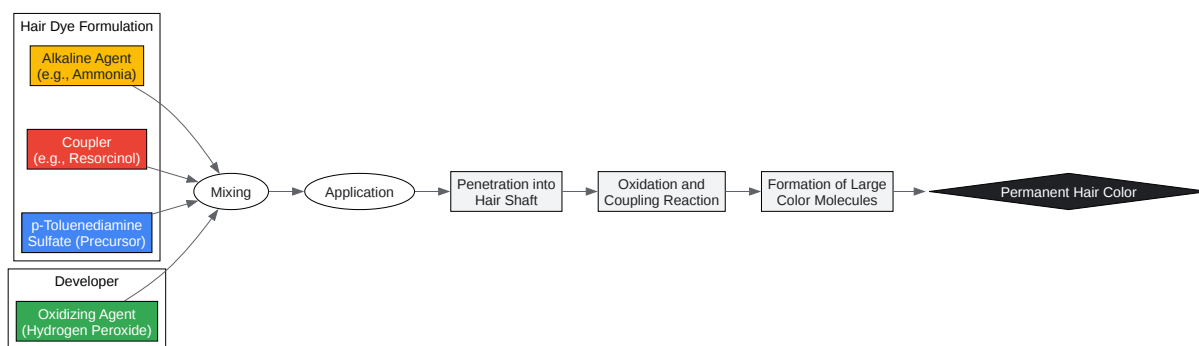
Methodology:

- Sample Preparation:
  - KBr Pellet Method: Grind a small amount of the p-Toluenediamine sulfate sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.
- FTIR Analysis:
  - Acquire the infrared spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule, such as N-H stretching of the amine groups, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and S=O stretching of the sulfate group.<sup>[10]</sup>

- Data Analysis:
  - Compare the obtained spectrum with a reference spectrum of p-Toluenediamine sulfate for confirmation of identity. The presence of characteristic absorption peaks confirms the presence of the compound.[\[10\]](#)

## Application in Oxidative Hair Dyeing

The primary application of p-Toluenediamine sulfate is as a "primary intermediate" or "precursor" in permanent hair dye formulations.[\[11\]](#) In this process, it reacts with a "coupler" in the presence of an oxidizing agent, typically hydrogen peroxide, in an alkaline medium to form larger color molecules that are trapped within the hair shaft, resulting in a permanent color change.[\[11\]](#)



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